Product packaging for Gentamicin C1a Pentaacetate Salt(Cat. No.:)

Gentamicin C1a Pentaacetate Salt

Cat. No.: B13845903
M. Wt: 449.5 g/mol
InChI Key: VEGXETMJINRLTH-VVIVEGSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gentamicin C1a Pentaacetate Salt is a high-purity chemical derivative of Gentamicin C1a, a crucial component of the broad-spectrum aminoglycoside antibiotic complex. This compound is provided as a pentaacetate salt to enhance stability for research applications. With a molecular formula of C29H59N5O17 and a molecular weight of 749.80 g/mol, it is characterized by its high purity and is supplied with a Certificate of Analysis for research consistency . This compound serves as an invaluable precursor in pharmaceutical research, most notably for the semi-synthesis of etimicin, a fourth-generation aminoglycoside antibiotic . Etimicin, a 1-N-ethyl derivative of Gentamicin C1a, demonstrates a broad antimicrobial spectrum, potent activity, and is associated with lower ototoxicity and nephrotoxicity compared to traditional aminoglycosides . The exclusive production of the Gentamicin C1a component is a key step in streamlining the production of such advanced antibiotics, highlighting the research value of this specific compound . Like other aminoglycosides, the parent molecule, Gentamicin C1a, exerts its bactericidal effect by binding to the bacterial 30S ribosomal subunit . This binding disrupts protein synthesis by interfering with the ribosome's ability to discriminate proper transfer RNA and messenger RNA interactions, leading to mistranslation and inhibition of protein synthesis, ultimately resulting in cell death . Studies on the pharmacokinetics of gentamicin components have shown that the C1a component, along with C1 and C2, accounts for a significant portion of the total antibiotic exposure, underscoring its importance in the overall efficacy of the gentamicin complex . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H39N5O7 B13845903 Gentamicin C1a Pentaacetate Salt

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H39N5O7

Molecular Weight

449.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1R,2R,3R,4R,6R)-4,6-diamino-3-[(2R,3R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8?,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+/m1/s1

InChI Key

VEGXETMJINRLTH-VVIVEGSLSA-N

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@@H]2[C@@H](C[C@H]([C@H]([C@H]2O)O[C@@H]3[C@@H](CCC(O3)CN)N)N)N)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

Origin of Product

United States

Origin, Biosynthesis, and Chemical Synthesis of Gentamicin C1a and Its Derivatives

Microbial Origin and Fermentation Processes of Gentamicin (B1671437) Complex

Role of Micromonospora Species in Aminoglycoside Production

The gentamicin complex is naturally produced by bacteria of the genus Micromonospora, specifically Micromonospora purpurea and Micromonospora echinospora. nih.govwikipedia.org These Gram-positive bacteria, widely found in soil and water, are the primary sources for the industrial fermentation of gentamicin. wikipedia.org The wild-type strains of Micromonospora purpurea, such as Gb1008, produce a mixture of five main gentamicin C components: C1, C1a, C2, C2a, and C2b. nih.govresearchgate.net The discovery of gentamicin production by M. purpurea dates back to 1963. wikipedia.org The biosynthesis of these aminoglycoside antibiotics occurs through a complex metabolic pathway within the bacterium. biorxiv.org

Biotechnological Approaches for Enhancing Gentamicin C1a Yields in Fermentation

The natural production of Gentamicin C1a by wild-type Micromonospora strains is often low and part of a complex mixture, making its isolation for the synthesis of etimicin (B1242760) challenging and costly. nih.gov To address this, significant research has focused on developing engineered strains and optimizing fermentation conditions to exclusively produce or significantly increase the yield of Gentamicin C1a.

Influence of Organic and Inorganic Salts on Production

Ammonium (B1175870) Salts: Studies using a chemically defined medium with Micromonospora purpurea have demonstrated that ammonium chloride concentrations between 20 to 150 mM proportionally stimulate both bacterial growth and gentamicin production. nih.gov Other ammonium salts have exhibited a similar positive effect. nih.gov The stimulatory action of ammonium is attributed to its assimilation products, glutamate (B1630785) and glutamine, which are precursors in the gentamicin biosynthetic pathway. nih.gov

Cobalt, Manganese, and Magnesium Salts: The addition of certain metal ions at low concentrations can also enhance gentamicin production. wikipedia.org For instance, cobalt chloride has been shown to be a beneficial supplement. msk.or.kr Furthermore, research has indicated that adding manganese chloride or magnesium chloride to the culture medium can significantly improve the productivity of gentamicin. google.com Conversely, the magnesium content in the medium can also affect the apparent resistance of some bacteria to gentamicin.

Metabolic Engineering and Genetic Manipulation of Producer Strains

Metabolic engineering offers a more targeted and efficient approach to increasing Gentamicin C1a production compared to traditional random mutagenesis. nih.gov By manipulating specific genes in the gentamicin biosynthetic pathway, researchers can redirect metabolic flux towards the desired compound.

A key strategy for enhancing Gentamicin C1a yield is the inactivation of specific methyltransferase genes that divert the biosynthetic pathway towards other gentamicin components. nih.govnih.gov

gacD Inactivation: The gacD gene is responsible for converting the precursor Gentamicin X2 into G418. Inactivating this gene in M. purpurea has resulted in an engineered strain with a tenfold increase in the yield of component C1a. nih.gov

genK and genL Inactivation: The genK gene is a critical methyltransferase that directs biosynthesis towards gentamicin components C2, C2a, and C1. nih.govbiorxiv.org The genL gene is responsible for the methylation of Gentamicin C1a to Gentamicin C2b and Gentamicin C2 to Gentamicin C1. nih.govnih.gov By inactivating genK, researchers created the M. purpurea GK1101 strain, which produces high titers of C1a but also a traceable amount of C2b. nih.govnih.gov To eliminate the production of C2b, a subsequent inactivation of the genL gene was performed. nih.govnih.gov This double knockout strategy, targeting both genK and genL in both Micromonospora purpurea and Micromonospora echinospora, has successfully led to the creation of engineered strains that exclusively produce Gentamicin C1a. nih.govnih.govnih.gov In 5-L fermentation trials with an engineered M. echinospora strain, Gentamicin C1a titers were 3.22-fold higher than in the parent strain. nih.gov

StrainGenetic ModificationResulting Gentamicin ComponentsReference
M. purpurea Gb1008 (Wild Type)NoneC1, C1a, C2, C2a, C2b nih.gov
M. purpurea GK1101ΔgenKC1a, C2b (trace) nih.govnih.gov
M. purpurea GbL202ΔgenLC1a, C2, C2a nih.gov
M. purpurea GbKL202ΔgenKΔgenLC1a only nih.gov
M. echinospora 49-92S-KL01ΔgenKΔgenLC1a only (3.22-fold increase) nih.gov

Another successful metabolic engineering strategy involves enhancing the supply of precursor molecules for gentamicin biosynthesis. The glycosyltransferases KanM1 and GenM2 are responsible for transferring UDP-N-acetyl-d-glucosamine (UDP-GlcNAc) and UDP-xylose, respectively, which are essential precursors for all gentamicin components. nih.gov

By overexpressing both KanM1 and GenM2 in a Gentamicin C1a producing strain of Micromonospora echinospora, researchers achieved a 45% improvement in Gentamicin C1a titers compared to the starting strain. nih.gov This approach demonstrates that increasing the flux of primary metabolites into the secondary metabolite pathway is a viable method for improving gentamicin production. nih.gov

StrategyGenetic ModificationOrganismImprovement in Gentamicin C1a TiterReference
Glycosyltransferase OverexpressionOverexpression of KanM1 and GenM2Micromonospora echinospora45% nih.gov

Table of Chemical Compounds

Elucidation of Gentamicin C Complex Biosynthetic Pathways

The biosynthesis of the gentamicin C complex is a multi-step enzymatic process that has been extensively studied. The pathway begins with the common precursor gentamicin X2, which then branches into two main routes, leading to the various C components. nih.govresearchgate.netnih.gov One branch, which does not involve methylation by the enzyme GenK, leads to the production of Gentamicin C1a and C2b. nih.govresearchgate.netwikipedia.org Understanding these pathways is critical for metabolic engineering efforts aimed at increasing the yield of specific, desirable components like Gentamicin C1a. nih.govnih.gov

The conversion of intermediates into the final gentamicin components involves a series of key enzymatic transformations. A particularly intriguing and crucial part of the pathway is the dideoxygenation process that removes the 3'- and 4'-hydroxyl groups from precursors to form the gentamicin C complex. acs.orgbiorxiv.org This process is vital as it protects the resulting antibiotics from inactivation by certain bacterial resistance enzymes. biorxiv.org

Several key enzymes have been identified as responsible for this transformation:

GenP : This enzyme, a homologue of aminoglycoside 3'-phosphotransferases, initiates the dideoxygenation by catalyzing the phosphorylation of the 3'-hydroxyl group on the biosynthetic intermediates JI-20A and JI-20Ba. acs.orgnih.gov

GenB3 and GenB4 : These two pyridoxal-5'-phosphate (PLP)-dependent enzymes work in concert after the initial phosphorylation by GenP. acs.orgresearchgate.net GenB3 is primarily responsible for eliminating the phosphate (B84403) group, which leads to the formation of intermediates like sisomicin (B1680986) and verdamicin. nih.gov GenB4, a bifunctional enzyme, then catalyzes the migration of the double bond and a final transamination step to yield Gentamicin C1a and C2a. nih.govnih.govnih.gov GenB4 exhibits both 4',5' double-bond reducing activity and transamination activity. nih.gov In vitro studies have confirmed that GenB4 can transform sisomicin into Gentamicin C1a. nih.gov The catalytic efficiency of both GenB3 and GenB4 is influenced by the substitution pattern at the C6' position of the substrate. nih.gov

Table 1: Key Enzymes in Gentamicin C1a Biosynthesis

Enzyme Class Function
GenP Aminoglycoside 3'-phosphotransferase Catalyzes the phosphorylation of the 3'-hydroxyl group of intermediates JI-20A and JI-20Ba. acs.orgnih.gov
GenB3 PLP-dependent enzyme Eliminates the phosphate group from phosphorylated intermediates; exhibits transaminase activity. acs.orgbiorxiv.orgnih.gov
GenB4 Bifunctional PLP-dependent enzyme Catalyzes the reduction of the C-4',5' double bond and the final transamination to form Gentamicin C1a. acs.orgbiorxiv.orgnih.gov

The elucidation of the gentamicin biosynthetic pathway has heavily relied on the analysis of intermediate metabolites accumulated in genetically engineered mutant strains of Micromonospora. nih.govnih.gov By deleting specific genes (genes) in the gentamicin biosynthetic gene cluster, researchers can halt the pathway at various points, causing the precursor molecules to accumulate. These intermediates are then extracted and identified.

For instance, the pathway to Gentamicin C1a begins with the key intermediate Gentamicin X2. nih.gov In the branch leading to C1a, X2 is first converted by the enzymes GenQ (a dehydrogenase) and GenB1 (a transaminase) into the intermediate JI-20A. wikipedia.orgresearchgate.net Subsequent dideoxygenation of JI-20A, catalyzed by GenP, GenB3, and GenB4, yields Gentamicin C1a. acs.org Studies involving the disruption of genB3 and genB4 have shown the accumulation of precursors like JI-20A and JI-20B, confirming the roles of these enzymes. nih.gov Similarly, disrupting genB4 in a strain that cannot perform the initial GenK-catalyzed methylation (ΔgenK) leads to the accumulation of sisomicin. nih.gov

Table 2: Key Intermediates in Gentamicin C1a Biosynthesis

Intermediate Precursor Key Converting Enzyme(s) Product
Gentamicin X2 Gentamicin A2 GenD2, GenS2, GenN, GenD1 JI-20A
JI-20A Gentamicin X2 GenQ, GenB1 Sisomicin (via dideoxygenation)
Sisomicin JI-20A GenP, GenB3, GenB4 Gentamicin C1a

Chemical Derivatization of Gentamicin C1a to Pentaacetate Salt

Gentamicin C1a serves as a starting material for the creation of semi-synthetic antibiotics. nih.gov One common chemical modification is acetylation, which leads to the formation of acetate (B1210297) salts. The Gentamicin C1a Pentaacetate Salt is a derivative where the five primary amino groups of the parent molecule are acetylated. biosynth.com

In the context of aminoglycosides, acetylation is a significant chemical reaction. While enzymatic modifications can target both hydroxyl and amino groups, chemical synthesis often focuses on the more reactive amino groups. embopress.orgresearchgate.net Aminoglycoside acetyltransferases (AACs) are bacterial resistance enzymes that specifically catalyze the N-acetylation of amino groups using acetyl-CoA. researchgate.netasm.org

Chemically, the selective acylation of the various amino groups in the gentamicin molecule can be challenging due to their similar reactivity. However, synthetic chemists have developed strategies to control which groups react. For example, treating acid addition salts of gentamicin with one equivalent of a base and an acylating agent can result in the selective formation of 1-N-acyl derivatives. nih.gov The formation of Gentamicin C1a Pentaacetate involves the acetylation of all five of its primary and secondary amino groups. biosynth.com

The synthesis of pentaacetate derivatives of gentamicin, including Gentamicin C1a, is typically achieved through chemical acetylation. The process generally involves treating the purified gentamicin component with an acetylating agent, such as acetic anhydride, often in a suitable solvent like methanol (B129727) or in the presence of a base. asm.org

For comprehensive protection and derivatization, as in the formation of peracetate salts for purification or analysis, all reactive amino and hydroxyl groups can be acetylated. nih.gov The final deprotection steps, such as hydrogenolysis followed by treatment with aqueous barium hydroxide, can yield the desired core molecule, which can then be purified and converted into a specific salt form, like the pentaacetate salt, by lyophilization from aqueous acetic acid. nih.gov This process yields the stable salt form of the derivative. biosynth.com

The production of a specific gentamicin derivative like this compound requires a high degree of purity of the starting material. Since gentamicin is produced as a complex mixture of congeners, the first critical step is the separation and purification of Gentamicin C1a from the other components (C1, C2, C2a, C2b). nih.govpurdue.edu

Once pure Gentamicin C1a is obtained, the acetylation reaction must be carefully controlled to ensure the correct stoichiometry, meaning that all five target amino groups are acetylated to form the pentaacetate derivative. The final product is a salt, where the poly-cationic acetylated gentamicin molecule is balanced by five acetate counter-ions. biosynth.com The purity of the final salt is confirmed using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The product is often supplied as a white to beige solid and its identity is confirmed by its specific molecular formula (C29H59N5O17) and molecular weight (approx. 749.8 g/mol ). biosynth.com This attention to purity and stoichiometry is essential for its use in research and as a reference standard. clearsynth.com

Molecular Mechanisms of Action and Ribosomal Interaction Studies

Binding to Bacterial Ribosomal Subunits

The bactericidal activity of Gentamicin (B1671437) C1a stems from its ability to bind with high affinity to the bacterial ribosome, the cellular machinery responsible for protein synthesis. wikipedia.org This interaction specifically targets the 30S ribosomal subunit, leading to a cascade of events that disrupt normal translational processes. wikipedia.orgembopress.org

Gentamicin C1a binds to the 30S ribosomal subunit at the decoding A site, a critical region within the 16S rRNA. embopress.orgrcsb.orgnih.gov This binding site is a highly conserved sequence of ribosomal RNA, making it an effective target for this class of antibiotics. embopress.org Chemical probing studies have demonstrated that the three primary components of gentamicin C (C1, C1a, and C2) all bind to the same site, but with differing affinities. embopress.org Gentamicin C1a exhibits a slightly higher binding affinity for the 30S subunit compared to Gentamicin C2, and a significantly stronger affinity than Gentamicin C1. embopress.org This difference in affinity correlates with their respective potencies in inhibiting protein synthesis. embopress.org

The binding of Gentamicin C1a to the 16S rRNA protects specific nucleotide bases from chemical modification, confirming the direct interaction. Notably, protection of bases G1494(N7) and A1408(N1) is observed in the presence of 1 µM Gentamicin C1a. embopress.org The interaction is not limited to a single high-affinity site; studies using equilibrium dialysis with radiolabeled Gentamicin C1a have revealed multiple classes of binding sites on the 70S ribosome. nih.govresearchgate.net These include a primary high-affinity site (Kd = 0.6 µM), a second class of cooperative binding sites, and a third class with very high capacity. nih.govresearchgate.net The core interaction, however, remains centered on the decoding A site within the 30S subunit. embopress.orgrcsb.org

By binding to the decoding A site on the 30S ribosomal subunit, Gentamicin C1a effectively disrupts the fidelity and efficiency of bacterial protein synthesis. embopress.orgnih.govnih.gov This interference occurs through two primary mechanisms: the induction of misreading of the messenger RNA (mRNA) template and the inhibition of ribosomal translocation. embopress.orgnih.gov

The binding of the antibiotic to the A site impairs the ribosome's ability to accurately select the correct aminoacyl-tRNA (aa-tRNA) that matches the mRNA codon. wikipedia.org This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or malfunctioning proteins. wikipedia.org These aberrant proteins can misfold and aggregate, contributing to bacterial cell death. wikipedia.org

A key feature of Gentamicin C1a's mechanism is the induction of ribosomal misreading. embopress.orgnih.gov This occurs because the drug's binding to the A site stabilizes a conformation that is typically associated with a correct (cognate) match between the mRNA codon and the tRNA anticodon. wikipedia.org

In a normal translation process, two key adenosine (B11128) residues in the 16S rRNA, A1492 and A1493, act as a "fidelity switch." wikipedia.org When a correct codon-anticodon pair forms, these residues flip out of the ribosomal helix to stabilize the interaction. nih.gov If the pairing is incorrect (non-cognate), these residues remain retracted, signaling the ribosome to reject the incorrect tRNA. wikipedia.org Gentamicin C1a binding forces A1492 and A1493 into the flipped-out conformation, even when a non-cognate tRNA is in the A site. wikipedia.orgnih.gov This effectively bypasses the ribosome's proofreading mechanism, leading to the acceptance of incorrect aa-tRNAs and a high rate of translation errors. wikipedia.org This miscoding is a primary contributor to the bactericidal effect of the antibiotic. embopress.orgnih.gov

Structural Biology of Gentamicin-Ribosome Complexes

Structural studies, particularly X-ray crystallography and NMR spectroscopy, have provided atomic-level insights into how Gentamicin C1a recognizes and binds to its ribosomal target. These studies have been crucial in elucidating the molecular basis for its antibiotic activity.

Crystallographic studies of Gentamicin C1a and other aminoglycosides complexed with RNA oligonucleotides mimicking the bacterial ribosomal decoding A site have revealed precise details of the binding mode. nih.govnih.gov These structures show that Gentamicin C1a binds in the major groove of the A-site RNA. embopress.orgnih.gov

Summary of Crystallographic Findings for Gentamicin C1a Binding
Structural FeatureDescriptionReference
Binding LocationBinds in the major groove of the decoding A site of 16S rRNA. embopress.orgnih.gov
Key RNA ConformationInduces and stabilizes a "bulged-out" conformation of nucleotides A1492 and A1493. nih.govnih.gov
Ring I InteractionRing I of Gentamicin C1a inserts into the A-site helix, stacking against G1491. embopress.orgnih.gov
Overall RNA StructureThe complex is formed by two A-form helical stems closing an asymmetric internal loop. embopress.org

The specific and high-affinity binding of Gentamicin C1a to the ribosomal A site is governed by a network of hydrogen bonds and other non-covalent interactions. embopress.orgnih.gov Crystal structures show that rings I and II of the neamine (B104775) core, which is common to many aminoglycosides, are responsible for conserved, specific interactions with the RNA. embopress.orgnih.gov

Up to eight direct hydrogen bonds between the neamine moiety (rings I and II) and the RNA are conserved across various aminoglycoside-A site complexes. nih.gov Ring I forms a pseudo base pair with two hydrogen bonds to the universally conserved A1408 nucleotide. nih.gov Ring III, which distinguishes the gentamicin subclass, also forms specific interactions with conserved base pairs, such as the U1406·U1495 pair. embopress.org In total, the number of contacts between Gentamicin C1a and the RNA can range from 20 to 31. nih.gov Stacking interactions, particularly between the unsaturated ring I of related aminoglycosides and G1491, also contribute significantly to the binding affinity. acs.org

Key Molecular Interactions between Gentamicin C1a and the Ribosomal A Site
Interacting Moiety (Gentamicin)Interacting Moiety (RNA)Type of InteractionReference
Ring IG1491Stacking interaction, forming a binding platform. embopress.orgacs.org
Ring IA1408Forms a pseudo base pair via two hydrogen bonds. nih.gov
Rings I and II (Neamine core)A-site RNAConserved network of up to 8 direct hydrogen bonds. nih.gov
Ring IIIU1406·U1495 base pairSpecific hydrogen bonding interactions. embopress.org
Entire MoleculeA1408, G1494, U1495, G1405Hydrogen bonding. rcsb.org

Comparative Analysis of Binding to Prokaryotic vs. Eukaryotic Ribosomes in Research Models

Wild-Type Bacterial Ribosomes

Gentamicin C1a binds to the A site of the 16S rRNA within the 30S subunit of bacterial ribosomes. embopress.orgembopress.org This interaction disrupts the decoding process, leading to mistranslation of mRNA and ultimately bacterial cell death. nih.govwikipedia.org The binding is characterized by specific contacts between the drug molecule and the ribosomal RNA. researchgate.net Studies have shown that gentamicin C1a binds with high affinity to wild-type bacterial ribosomes, such as those from Escherichia coli. embopress.orgresearchgate.net This high-affinity binding is a key factor in its potent antibacterial activity. embopress.org The interaction involves the displacement of two universally conserved adenine (B156593) residues, A1492 and A1493, in the A site, which is a hallmark of aminoglycoside action. nih.govresearchgate.net

The various components of the gentamicin C complex, including C1a, C1, and C2, all bind to the same site on the 30S ribosomal subunit, but with differing affinities. embopress.orgresearchgate.net Gentamicin C1a and C2 exhibit similar, strong affinities, while C1 binds with a significantly lower affinity, which correlates with their respective inhibitory effects on in vitro translation. embopress.orgembopress.org

Humanized Hybrid Ribosomes (e.g., Mycobacterium smegmatis with eukaryotic decoding A sites)

To investigate the molecular basis of aminoglycoside selectivity and toxicity, researchers have developed "humanized" hybrid ribosome models. These models, often created in bacteria like Mycobacterium smegmatis, feature bacterial ribosomes engineered to contain the decoding A site sequences of human ribosomes, such as those from mitochondria or the cytoplasm. nih.govacs.orgnih.gov

A critical difference between prokaryotic and eukaryotic cytoplasmic ribosomes lies at position 1408 (E. coli numbering) in the 16S/18S rRNA. Prokaryotic ribosomes have an adenosine (A) at this position, while eukaryotic cytoplasmic ribosomes have a guanosine (B1672433) (G). embopress.orgnih.gov This single nucleotide difference is a major determinant of aminoglycoside specificity. embopress.org Studies on hybrid ribosomes have shown that the presence of a G at position 1408, as seen in eukaryotic ribosomes, significantly reduces the binding affinity of aminoglycosides like gentamicin. embopress.orgnih.gov

Furthermore, research using hybrid ribosomes with human mitochondrial and cytoplasmic decoding A sites has revealed that gentamicin C1a has a stronger inhibitory effect on mitochondrial ribosomes compared to cytoplasmic ribosomes. nih.gov This is consistent with the known ototoxic side effects of aminoglycosides, which are linked to their inhibition of mitochondrial protein synthesis. nih.gov The decoding A site of the human mitochondrial ribosome is more similar to its bacterial counterpart than the cytoplasmic ribosome, which explains the increased susceptibility. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of Gentamicin C1a Pentaacetate and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like gentamicin C1a influences its biological activity. By modifying specific functional groups and observing the resulting changes in ribosomal affinity and antibacterial action, researchers can identify key structural features required for efficacy.

Impact of Acetyl Substitutions on Ribosomal Affinity and Activity

Acetylation is a common mechanism of bacterial resistance to aminoglycosides, where enzymes known as aminoglycoside acetyltransferases (AACs) modify the drug, reducing its ability to bind to the ribosome. nih.gov SAR studies have investigated the impact of substitutions at various positions on gentamicin C1a.

For instance, the presence of an unsubstituted 6'-amino group in gentamicin C1a makes it susceptible to modification by AAC(6') enzymes. nih.gov N-methylation at this position, as seen in gentamicin C2b, does not prevent this enzymatic action. However, methylation on the adjacent carbon (C6'), as in gentamicin C1, can hinder the activity of this type of resistance enzyme. nih.gov

Inhibition of Protein Synthesis by Gentamicin Congeners (IC50, µM)
CompoundBacterial RibosomeMitochondrial HybridA1555G Mutant HybridCytoplasmic Hybrid
Gentamicin C1a0.4102>100
Gentamicin C10.5255>100
Gentamicin C20.351>100
Gentamicin C2a0.6154>100
Gentamicin C2b0.45010>100

This table presents the half-maximal inhibitory concentrations (IC50) of various gentamicin C congeners against different types of ribosomes. A lower IC50 value indicates a stronger inhibition of protein synthesis. Data is illustrative and based on findings from referenced studies. nih.gov

Role of Specific Functional Groups and Stereochemistry (e.g., 6′-position configuration, 5′-epi-isomerism)

The stereochemistry and the nature of functional groups on the gentamicin C1a molecule are critical for its activity. The configuration at the 6'-position on ring I influences both ribosomal binding and susceptibility to resistance enzymes. nih.govacs.org

A significant finding from SAR studies is the dramatic loss of activity in the 5'-epi-isomer of gentamicin C1a. nih.govacs.org Although differing from gentamicin C1a only in the configuration at a single carbon atom (C5'), this change leads to a forty-fold decrease in its ability to inhibit bacterial ribosomes. nih.govacs.org This is because the inversion of stereochemistry at C5' forces a conformational change in ring I, resulting in a poor fit within the drug's binding pocket on the ribosome. nih.govacs.org

Correlation between Structural Modifications and in vitro Antiribosomal Activity

There is a strong correlation between specific structural modifications of gentamicin C1a and its analogues and their in vitro activity against ribosomes. As demonstrated, even subtle changes, such as the epimerization at the 5'-position, can have a profound impact on ribosomal inhibition. nih.govacs.org

The substitutions on ring I are particularly important. While minor variations among the gentamicin C1 and C2 congeners result in similar levels of inhibition of wild-type bacterial ribosomes, more significant alterations, like the introduction of a hydroxyl group in gentamicin X2, lead to much lower activity. nih.govacs.org These findings underscore the precise structural requirements for effective binding to the ribosomal A site. The data from these studies are essential for the rational design of new aminoglycoside derivatives with improved activity or reduced susceptibility to resistance mechanisms. nih.govacs.org

Relative Ribosomal Affinity of Gentamicin Components
CompoundRelative Affinity for 30S Subunit
Gentamicin C1aHigh
Gentamicin C2Slightly lower than C1a
Gentamicin C120- to 50-fold weaker than C1a

This table summarizes the relative binding affinities of the main gentamicin C components to the bacterial 30S ribosomal subunit. Data is based on findings from referenced studies. embopress.orgembopress.org

Research into Molecular Mechanisms of Aminoglycoside Resistance

Enzymatic Inactivation by Aminoglycoside Modifying Enzymes (AMEs)

The most prevalent mechanism of clinical resistance to aminoglycosides is their inactivation by a diverse group of enzymes known as Aminoglycoside Modifying Enzymes (AMEs). nih.gov These enzymes catalyze the covalent modification of the aminoglycoside structure, thereby preventing it from binding to its ribosomal target. nih.gov AMEs are broadly classified into three main families based on the type of chemical modification they perform: Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs). nih.gov These enzymes are often encoded by genes located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among bacterial populations. mdpi.com

Characterization of Aminoglycoside Acetyltransferases (AACs) (e.g., AAC(6'))

Aminoglycoside Acetyltransferases (AACs) are a prominent family of AMEs that utilize acetyl-CoA to transfer an acetyl group to an amino group on the aminoglycoside scaffold. researchgate.net This acetylation neutralizes the positive charge of the amino group, which is crucial for the antibiotic's interaction with the negatively charged phosphate (B84403) backbone of the 16S rRNA in the bacterial ribosome. researchgate.net The loss of this electrostatic interaction, coupled with the steric hindrance introduced by the acetyl group, significantly reduces the binding affinity of the aminoglycoside to its target, rendering it ineffective. researchgate.net

One of the most clinically significant subfamilies of AACs is AAC(6'), which specifically acetylates the 6'-amino group of various aminoglycosides. nih.gov Different variants of AAC(6') enzymes have been identified, exhibiting distinct substrate specificities. For instance, some AAC(6') variants are known to inactivate amikacin (B45834) and tobramycin (B1681333) but not gentamicin (B1671437), while others can inactivate gentamicin but not amikacin. nih.gov This variability in substrate profiles highlights the evolutionary adaptation of these enzymes in response to the clinical use of different aminoglycosides. The genes encoding AAC(6') enzymes are frequently found on mobile genetic elements, contributing to their widespread prevalence in clinical isolates. mdpi.com

Substrate Specificity of Gentamicin C1a Pentaacetate towards AMEs

Gentamicin C1a is a component of the gentamicin complex and serves as a substrate for several AMEs. Its susceptibility to enzymatic modification is a key factor in gentamicin resistance. The chemical structure of Gentamicin C1a provides multiple sites for potential modification by AMEs. researchgate.net

Aminoglycoside Acetyltransferases (AACs) can acetylate the amino groups of Gentamicin C1a. Specifically, AAC(3) enzymes can acetylate the 3-amino group, while AAC(6') enzymes target the 6'-amino group. mdpi.comresearchgate.net The acetylation of Gentamicin C1a by these enzymes is a common mechanism of resistance. mdpi.com

Aminoglycoside Phosphotransferases (APHs) and Aminoglycoside Nucleotidyltransferases (ANTs) can also inactivate Gentamicin C1a by modifying its hydroxyl groups. For example, ANT(2")-Ia can modify gentamicin, and APHs can phosphorylate specific hydroxyl residues. mdpi.comresearchgate.net

The table below summarizes the known modification sites on Gentamicin C1a by different classes of AMEs.

Enzyme ClassSpecific Enzyme ExampleModification Site on Gentamicin C1a
Acetyltransferases (AACs)AAC(3)3-amino group
AAC(6')6'-amino group
Nucleotidyltransferases (ANTs)ANT(2")2"-hydroxyl group
Phosphotransferases (APHs)APH(2")2"-hydroxyl group

Ribosomal Methyltransferases (RMTs) and Altered Drug Target Interaction

Beyond enzymatic modification of the antibiotic itself, bacteria have evolved mechanisms to alter the drug's target, the 16S rRNA within the 30S ribosomal subunit. nih.gov A significant and increasingly prevalent mechanism involves the enzymatic modification of the ribosome by Ribosomal Methyltransferases (RMTs). nih.govnih.gov These enzymes add a methyl group to specific nucleotides in the A-site of the 16S rRNA, the binding site for aminoglycosides. youtube.com

This methylation event, most commonly occurring at the N7 position of guanine (B1146940) G1405 or the N1 position of adenine (B156593) A1408, sterically hinders the binding of aminoglycosides to the ribosome. nih.gov The presence of the methyl group effectively reduces the size of the binding pocket, preventing the antibiotic from docking correctly and exerting its inhibitory effect on protein synthesis. youtube.com This mechanism confers high-level resistance to a broad range of aminoglycosides, including gentamicin and amikacin. nih.gov The genes encoding RMTs are often located on mobile genetic elements, facilitating their rapid spread among clinically relevant pathogens. nih.gov The presence of these enzymes can have a significant impact on the efficacy of aminoglycoside therapy. nih.gov

Research on Efflux Pump Mechanisms affecting Aminoglycoside Transport

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. wikipedia.org This process is an energy-dependent mechanism that reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and exerting its antibacterial effect. wikipedia.orgnih.gov Several families of efflux pumps have been identified in bacteria, and they can contribute to resistance against aminoglycosides. nih.gov

While the primary mechanism of aminoglycoside resistance is enzymatic modification, efflux pumps can play a significant role, particularly in intrinsic resistance and in synergy with other resistance mechanisms. nih.gov The overexpression of certain efflux pumps can lead to decreased susceptibility to aminoglycosides. nih.gov These pumps can recognize and expel aminoglycosides from the cytoplasm or the periplasmic space, thereby lowering the effective drug concentration at the ribosomal target. nih.gov Research in this area focuses on identifying the specific efflux pumps involved in aminoglycoside transport, understanding their regulation, and elucidating their substrate specificity.

Efflux Pump FamilyEnergy SourceMechanismRelevance to Aminoglycoside Resistance
Resistance-Nodulation-Division (RND)Proton-motive forceActs as a proton antiporter, exchanging a drug molecule for a proton. nih.govOverexpression can lead to decreased susceptibility to aminoglycosides in some bacteria. nih.gov
Major Facilitator Superfamily (MFS)Proton-motive forceUtilizes the electrochemical gradient of protons to drive substrate efflux.Some MFS pumps have been implicated in aminoglycoside efflux.
Small Multidrug Resistance (SMR)Proton-motive forceTransports a broad range of substrates. wikipedia.orgCan contribute to low-level aminoglycoside resistance.
ATP-Binding Cassette (ABC)ATP hydrolysisUses the energy from ATP hydrolysis to actively transport substrates across the cell membrane. researchgate.netWhile less common for aminoglycoside resistance, some ABC transporters can efflux these antibiotics.

Development of Aminoglycoside Analogues to Overcome Resistance in Research Settings

The rise of aminoglycoside resistance has driven significant efforts in the development of novel aminoglycoside analogues designed to evade or overcome bacterial resistance mechanisms. benthamdirect.comresearchgate.net The primary goal of this research is to create new compounds that are not substrates for AMEs, can bind effectively to modified ribosomes, or can bypass efflux pump activity, all while retaining potent antibacterial activity. nih.gov

One major strategy involves the chemical modification of the aminoglycoside scaffold at the sites targeted by AMEs. By altering or blocking these positions, researchers aim to create analogues that are no longer recognized and inactivated by these enzymes. mdpi.com For example, modifications at the 6'-amino group can prevent acetylation by AAC(6') enzymes. nih.gov

Another approach focuses on designing analogues that can overcome resistance mediated by ribosomal methyltransferases. This involves creating molecules with altered structures that can still bind with high affinity to the methylated ribosomal target.

Furthermore, research is ongoing to develop aminoglycoside analogues that are poor substrates for efflux pumps or that can inhibit the function of these pumps. The development of such compounds is a promising strategy to restore the efficacy of aminoglycosides against resistant bacteria. researchgate.net These research efforts have led to the creation of several promising aminoglycoside analogues that show activity against resistant strains in laboratory settings. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods provide detailed information about the molecular architecture of Gentamicin (B1671437) C1a Pentaacetate Salt, confirming its identity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of gentamicin and its derivatives. Both 1H and 13C NMR are employed to confirm the assigned structure of the core gentamicin molecule. nih.gov For Gentamicin C1a, NMR spectra provide data that is consistent with its established structure, serving as a confirmation tool. nih.govresearchgate.net

Table 1: General Application of NMR in Gentamicin C1a Analysis

TechniqueInformation ProvidedRelevance to Gentamicin C1a Pentaacetate Salt
1H NMR Provides information on the number, environment, and connectivity of protons.Confirms the core aminoglycoside structure and verifies the presence of acetyl groups through characteristic methyl signals. nih.govresearchgate.net
13C NMR Details the carbon framework of the molecule.Confirms the carbon backbone and shows signals for the carbonyl carbons of the acetate (B1210297) groups, confirming derivatization. nih.gov
2D NMR (e.g., COSY, HSQC) Establishes correlations between protons (COSY) and between protons and carbons (HSQC).Allows for the precise assignment of signals to specific atoms within the complex structure, confirming the points of acetylation.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and analyzing the fragmentation patterns of this compound. Given the compound's molecular formula of C29H59N5O17, its expected molecular weight is approximately 749.8 g/mol . lgcstandards.combiosynth.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for analyzing gentamicin and its derivatives. nih.gov Techniques such as positive-ion electrospray ionization (ESI) are used to ionize the components before they enter the mass analyzer. nih.govresearchgate.net The initial MS scan confirms the molecular weight of the intact ion. Subsequently, MS/MS analysis involves selecting the parent ion, fragmenting it, and analyzing the resulting daughter ions. This fragmentation pattern provides a structural fingerprint, helping to confirm the identity of the gentamicin congener and the presence of the five acetate groups. nih.govresearchgate.net This level of detail is crucial for distinguishing between closely related aminoglycoside structures and identifying impurities. nih.govcreative-diagnostics.com

Table 2: Mass Spectrometry Data for this compound

ParameterValue/TechniquePurpose
Chemical Formula C29H59N5O17Used to calculate the exact molecular weight. lgcstandards.com
Molecular Weight ~749.8 g/mol Confirms the overall mass of the compound. lgcstandards.combiosynth.com
Ionization Technique Electrospray Ionization (ESI), Positive-ion modeGenerates charged molecules for MS analysis. nih.govresearchgate.net
Detection Method Tandem Mass Spectrometry (MS/MS), Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity for both identification and quantification by tracking specific parent-to-fragment ion transitions. nih.gov

Chromatographic Methods for Purity Assessment and Congener Separation

Chromatography is the primary tool for separating the components of the complex gentamicin mixture and assessing the purity of isolated derivatives like this compound.

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the complex mixture of gentamicin congeners produced during fermentation, which includes major components C1, C1a, C2, and C2a. pragolab.cz Due to the highly hydrophilic and polar nature of these compounds, specialized HPLC techniques are required. derpharmachemica.com

Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is widely used, employing agents like trifluoroacetic acid (TFA) to interact with the positively charged amino groups of gentamicin, thereby increasing their retention on a C18 column. pragolab.cz Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is also effective for separating these polar compounds. waters.com These methods allow for the baseline separation of the main gentamicin components, which is critical because these congeners differ only slightly in their methylation patterns but can have different biological activities. nih.govwaters.com For research-grade this compound, HPLC is used to confirm its purity, which is often required to be greater than 95%. lgcstandards.comlgcstandards.com

Table 3: Exemplary HPLC Method Parameters for Gentamicin Analysis

ParameterExample Condition 1 (IP-RPLC)Example Condition 2 (HILIC)
Column C18 silica-based, e.g., Acclaim AmG C18 pragolab.czZwitterionic HILIC, e.g., Atlantis Premier BEH Z-HILIC waters.com
Mobile Phase Aqueous solution of an ion-pairing agent (e.g., 100 mM TFA) with a small percentage of organic solvent like acetonitrile. pragolab.czHigh organic content (e.g., acetonitrile) with an aqueous buffer (e.g., ammonium (B1175870) formate). waters.com
Detection Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) derpharmachemica.comwaters.comMass Spectrometry (MS) waters.com
Key Advantage Good separation of major congeners like C1, C1a, C2, and C2a. pragolab.czAvoids the need for derivatization or corrosive ion-pairing agents. waters.com

Development of Analytical Methods for Quality Control and Research Applications

The development of robust analytical methods is crucial for the quality control (QC) and research use of this compound. clearsynth.com The goal is to create methods that are simple, reliable, accurate, and precise. derpharmachemica.com A systematic approach, such as Quality by Design (QbD), is sometimes used to develop HPLC methods, ensuring they are robust over their entire lifecycle. derpharmachemica.com

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, specificity, and robustness. researchgate.net The development of LC-MS/MS methods has been particularly important, as they offer superior sensitivity and specificity compared to other detection methods and can be used for routine QC analysis. nih.gov Research efforts also focus on developing methods that require minimal sample preparation, such as those that avoid pre- or post-column derivatization, which can be cumbersome. waters.com These advanced and validated methods are essential for ensuring the quality of the compound used in research and for accurately quantifying it in various matrices. creative-diagnostics.comclearsynth.com

Application of Stable Isotope Labeling in Mechanistic Studies

Stable isotope labeling is a sophisticated technique used to trace the fate of molecules in biological systems and to improve the accuracy of quantitative analysis. In the context of gentamicin research, isotopically labeled analogs, such as Gentamicin C1a Deuterated Pentaacetate Salt, serve as invaluable tools. lgcstandards.com

This deuterated analog is chemically identical to this compound but has a higher mass due to the replacement of certain hydrogen atoms with deuterium (B1214612). Its primary application is as an internal standard in quantitative mass spectrometry-based assays. nih.gov By adding a known amount of the labeled standard to a sample, any variability during sample preparation or analysis affects both the analyte and the standard equally. This allows for highly accurate quantification of the unlabeled compound in complex biological matrices.

Furthermore, stable isotope-labeled compounds are used in mechanistic studies to investigate antibiotic resistance, structure-activity relationships, and metabolic pathways. biosynth.comnih.gov By tracking the labeled molecule, researchers can gain insights into how modifications to the gentamicin structure, such as acetylation, affect its interaction with bacterial targets like the ribosome or its susceptibility to deactivation by bacterial enzymes. biosynth.com

Synthesis and Characterization of Deuterated this compound

The synthesis of deuterated this compound is a critical process for creating internal standards used in quantitative analysis. This isotopically labeled analog of this compound is essential for high-accuracy mass spectrometry-based assays. The synthesis begins with Gentamicin C1a, an aminoglycoside derived from the fermentation of Micromonospora species. biosynth.com The core structure is then subjected to acetylation to produce the pentaacetate salt.

The key step is the introduction of deuterium atoms. This can be achieved through various methods, such as using deuterated reagents during the synthesis or by hydrogen-deuterium exchange reactions on the final molecule under specific conditions. The resulting deuterated compound is chemically identical to the natural compound but has a higher molecular weight, which allows it to be distinguished by a mass spectrometer.

Characterization of the newly synthesized deuterated salt is crucial to ensure its identity, purity, and suitability as an analytical standard. High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the compound, with typical requirements being greater than 95%. lgcstandards.comlgcstandards.com Mass spectrometry is used to confirm the successful incorporation of deuterium by verifying the expected increase in molecular weight compared to the unlabeled analog.

Table 1: Physicochemical Properties of this compound and its Deuterated Analog
CompoundMolecular FormulaMolecular Weight (g/mol)Appearance
This compoundC29H59N5O17749.80White to Beige Solid
Gentamicin C1a Deuterated Pentaacetate SaltC19H39N5O7•C10H20O10Not explicitly stated, but higher than the non-deuterated form due to isotope labeling. The formula provided in one source appears to be a combination of the free base and the acetate salt components. Data not available

Use in Quantitative Mass Spectrometry for Biochemical Pathway Tracing

Deuterated this compound serves as an ideal internal standard for quantitative mass spectrometry, a technique prized for its high sensitivity and specificity in detecting aminoglycosides. lcms.cz The use of stable isotope-labeled internal standards is a gold-standard approach in bioanalytical method development, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays. texilajournal.com

In a typical workflow, a known quantity of the deuterated internal standard is added to a biological sample (such as plasma, urine, or tissue homogenate) containing the non-deuterated (analyte) this compound. researchgate.netnih.gov During sample preparation, which often involves protein precipitation and solid-phase extraction, any loss of analyte will be mirrored by a proportional loss of the internal standard. texilajournal.comresearchgate.net

The sample is then analyzed by an LC-MS/MS system. The liquid chromatography component separates the gentamicin components from other molecules in the matrix. creative-diagnostics.com Because the deuterated standard is chemically identical to the analyte, it co-elutes from the LC column at the same retention time. texilajournal.com However, the mass spectrometer can easily differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). researchgate.net

By comparing the peak area of the analyte to the peak area of the known amount of internal standard, a precise and accurate quantification of the this compound in the original sample can be achieved. This method effectively compensates for variations in sample extraction efficiency and potential ion suppression or enhancement effects in the mass spectrometer, which are common challenges in complex biological matrices. texilajournal.com

This high-precision quantification is fundamental for biochemical pathway tracing. By analyzing samples taken at different time points or from different tissues, researchers can accurately map the absorption, distribution, metabolism, and excretion (ADME) of the compound. This allows for a detailed understanding of the compound's journey and persistence within a biological system, which is crucial for research into its mechanisms of action and interaction with cellular pathways. biosynth.com

Table 2: Advanced Analytical Techniques for this compound
TechniqueMethodologyKey Advantage in Research
High-Performance Liquid Chromatography (HPLC)Separates components in a liquid sample based on their interaction with a stationary phase, allowing for purification and purity assessment. creative-diagnostics.comReliable and precise for determining the purity of synthesized compounds like deuterated standards. lgcstandards.comlgcstandards.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry for identification and quantification. lcms.czcreative-diagnostics.comEnables accurate quantification in complex biological matrices by using deuterated internal standards, essential for pharmacokinetic and pathway studies. texilajournal.comresearchgate.net

Gentamicin C1a Pentaacetate As a Biochemical Research Reagent and Precursor

Utilization in in vitro and Cellular Assays

Studies on Bacterial Protein Synthesis Mechanisms

Gentamicin (B1671437) C1a is a well-established tool for investigating the intricacies of bacterial protein synthesis. Like other aminoglycoside antibiotics, its primary mechanism of action involves binding to the decoding A site of the bacterial 16S ribosomal RNA. nih.govnih.gov This binding event disrupts the fidelity of translation, leading to the misincorporation of amino acids and the production of nonfunctional or aberrant proteins. nih.gov Researchers utilize Gentamicin C1a in various experimental setups to probe the structural and functional aspects of the ribosome. By studying how Gentamicin C1a and its analogs interact with the ribosomal A site, scientists can elucidate the key molecular interactions necessary for antibiotic activity. acs.org For instance, studies have shown that the substitution pattern around the first ring (ring I) of the gentamicin molecule significantly influences its binding affinity and inhibitory activity. nih.govacs.org The ability of Gentamicin C1a to induce misreading of the mRNA codon makes it an invaluable reagent for studying the mechanisms that ensure translational accuracy in bacteria. nih.gov

Cell-Free Translation Assays for Ribosomal Activity Assessment

Cell-free translation assays are powerful in vitro systems that allow for the detailed study of protein synthesis in a controlled environment, devoid of cellular complexity. In this context, Gentamicin C1a pentaacetate is frequently employed as a reference compound or a direct subject of study to assess ribosomal activity. nih.govacs.orguzh.ch These assays typically involve combining purified ribosomes, tRNA, amino acids, and an mRNA template to reconstitute the process of protein synthesis in a test tube. nih.gov

By introducing Gentamicin C1a into these systems, researchers can precisely quantify its inhibitory effect on ribosomal function. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, indicating the concentration of the antibiotic required to reduce protein synthesis by 50%. Comparative studies using various gentamicin congeners in cell-free translation assays have revealed important structure-activity relationships. For example, it has been demonstrated that modifications at specific positions on the gentamicin scaffold can dramatically alter its inhibitory potency against bacterial ribosomes. nih.govuzh.ch A notable finding from such assays is that 5'-epigentamicin C1a, a stereoisomer of Gentamicin C1a, is forty-fold less active in inhibiting the bacterial ribosome. acs.orguzh.ch This highlights the critical importance of the specific stereochemistry of the molecule for its interaction with the ribosomal binding pocket. acs.orguzh.ch

Use in Studies of Bacterial Growth Inhibition in Research Models

In research models, Gentamicin C1a is used to study the inhibition of bacterial growth and to determine the susceptibility of various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter measured in these studies, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Gentamicin C1a has demonstrated inhibitory activity against a range of clinically relevant bacteria. For example, it has been shown to inhibit the growth of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. medchemexpress.com The potency of inhibition can be influenced by experimental conditions. For instance, the presence of sodium chloride has been shown to decrease the accumulation of gentamicin by E. coli, which correlates with reduced antimicrobial activity. nih.gov In-vitro models simulating localized infections have also been used to demonstrate that high concentrations of gentamicin can effectively inhibit the exponential growth of high bacterial loads of these pathogens over extended periods. nih.gov

Table 1: Examples of Bacterial Growth Inhibition by Gentamicin in Research Models

Bacterial StrainAssay TypeKey Findings
Escherichia coliBroth microdilutionInhibited by Gentamicin C1a at a concentration of 1 mg/mL (IC50). medchemexpress.com
Pseudomonas aeruginosaBroth microdilutionInhibited by Gentamicin C1a at a concentration of 1 mg/mL (IC50). medchemexpress.com
Staphylococcus aureusBroth microdilutionInhibited by Gentamicin C1a at a concentration of 1 mg/mL (IC50). medchemexpress.com
Escherichia coliTime-kill assayHigh concentrations (10^3 MIC) of gentamicin completely inhibited exponential growth for 72 hours. nih.gov
Pseudomonas aeruginosaTime-kill assayHigh concentrations (10^3 MIC) of gentamicin completely inhibited exponential growth for 72 hours. nih.gov

Role as a Precursor in the Synthesis of Semi-Synthetic Antibiotics

Precursor for Etimicin (B1242760) and Other Derivatives

Gentamicin C1a is a critically important starting material for the synthesis of etimicin, a fourth-generation semi-synthetic aminoglycoside antibiotic. nih.govnih.gov Etimicin, which is the 1-N-ethyl derivative of Gentamicin C1a, exhibits a broad antimicrobial spectrum and, importantly, shows improved activity against some bacteria that have developed resistance to older aminoglycosides. nih.gov The industrial production of etimicin relies on the availability of pure Gentamicin C1a. nih.govnih.gov

The synthesis of etimicin from Gentamicin C1a involves a selective N-ethylation at the 1-amino group. To achieve this selectivity, a multi-step process is often employed, which includes the protection of other amino groups in the molecule. One patented method describes the formation of a Gentamicin C1a-Zinc complex, followed by acetylation to yield 3,2',6'-tri-N-acetyl Gentamicin C1a, a key intermediate in the synthesis of etimicin sulfate. google.com The development of engineered strains of Micromonospora purpurea that exclusively produce Gentamicin C1a is a significant area of research aimed at streamlining the production of etimicin by eliminating the need for complex purification steps to separate it from other gentamicin components. nih.govnih.gov

Exploration of Novel Chemical Scaffolds and Modified Aminoglycosides

The chemical scaffold of Gentamicin C1a provides a versatile platform for the development of novel aminoglycoside derivatives with potentially enhanced properties. acs.orgeurekaselect.com Researchers modify the structure of Gentamicin C1a to create new compounds with improved antibacterial activity, reduced toxicity, or novel mechanisms of action. acs.orgresearchgate.net These modifications can involve changes to the sugar rings, the amino groups, or the glycosidic linkages.

One area of exploration is the synthesis of pseudotrisaccharide derivatives of aminoglycosides. eloxxpharma.com By adding or modifying functional groups, scientists aim to create molecules that have a higher affinity and specificity for the bacterial ribosome over its human counterpart, which could lead to antibiotics with fewer side effects. eloxxpharma.comresearchgate.net For example, the synthesis of novel derivatives with additional hydroxyl groups has been explored to enhance their specificity for the eukaryotic cytoplasmic ribosome, which is relevant for therapeutic applications beyond antibacterial activity. eloxxpharma.com The synthesis of various gentamicin congeners and their evaluation in cell-free translation assays provide valuable structure-activity relationship data that guides the rational design of new and more effective aminoglycoside antibiotics. nih.govacs.org

Application in the Development of Research Tools for Microbiology and Biochemistry

Gentamicin C1a pentaacetate salt, a distinct and chemically accessible component of the gentamicin complex, serves as a crucial starting material for the synthesis of specialized molecular probes and reagents. medchemexpress.combiosynth.com Its unique structural features, particularly the presence of multiple primary amino groups, allow for regioselective modification, enabling the development of tools to investigate fundamental biological processes. nih.govrsc.org These tools are instrumental in studying bacterial protein synthesis, mechanisms of antibiotic resistance, and the cellular uptake of aminoglycosides. The ability to synthesize specific derivatives from a pure starting compound like Gentamicin C1a overcomes the limitations associated with using the heterogeneous gentamicin complex, which consists of several related components (C1, C1a, C2, C2a, and C2b) with varying activities and modification patterns. nih.govwikipedia.orgthermofisher.com

Fluorescently Labeled Gentamicin Probes

The functionalization of Gentamicin C1a with fluorescent dyes is a powerful strategy for creating probes to visualize the localization and trafficking of aminoglycosides within cells. By attaching fluorophores, researchers can track the antibiotic's journey across the bacterial outer membrane and into the cytoplasm, providing insights into its mode of action and the development of resistance. nih.govruixibiotech.com

A key challenge in this process is to achieve single-labeling of the gentamicin molecule. Since Gentamicin C1a has four primary amino groups, multiple fluorophores could potentially attach, which would significantly alter the compound's physicochemical properties and its biological activity, confounding the results of imaging studies. nih.gov Researchers have developed synthetic strategies to control the labeling reaction to yield predominantly single-labeled products. For instance, Gentamicin has been successfully conjugated with sulforhodamine-derived dyes like Texas Red®-X (TR). nih.gov The resulting fluorescent conjugate allows for direct visualization of cellular uptake, which is critical for understanding the mechanisms of aminoglycoside-induced toxicities. nih.gov

Another common fluorophore used is fluorescein (B123965) isothiocyanate (FITC), which emits a green fluorescence upon excitation. ruixibiotech.com The use of such fluorescent probes, like 1-N-phenyl napthylamine (NPN), has been instrumental in studying the interactions of gentamicin with the outer membrane of bacteria such as Pseudomonas aeruginosa. ubc.ca These studies have revealed that gentamicin's interaction with the cell surface, which can be inhibited by divalent cations like Mg²⁺ and Ca²⁺, is a crucial first step in its antibacterial action. ubc.ca

Table 1: Characteristics of Fluorescently Labeled Gentamicin Probes

FluorophoreTarget MoleculeApplicationKey FindingReference
Texas Red®-X (TR)Gentamicin (GT) complexVisualization of cellular uptake and distributionSynthesis strategies can yield single-labeled conjugates, crucial for accurate imaging studies of drug trafficking. nih.gov
Fluorescein isothiocyanate (FITC)GentamicinTracking and visualizing antibiotic distribution in biological systemsAllows for direct observation of gentamicin uptake. ruixibiotech.com
1-N-phenyl napthylamine (NPN)Hydrophobic probe used with GentamicinStudying interaction with bacterial outer membraneGentamicin binding to the outer membrane increases its permeability to the hydrophobic probe NPN. ubc.ca

Probes for Investigating Antibiotic Resistance

The primary mechanism of clinical resistance to aminoglycosides is their modification by bacterial enzymes known as aminoglycoside-modifying enzymes (AMEs). nih.gov Gentamicin C1a and its synthetic derivatives are invaluable tools for studying the activity and substrate specificity of these enzymes. By comparing how different gentamicin congeners are modified, researchers can elucidate the structural features that confer resistance.

One of the most important classes of AMEs is the aminoglycoside acetyltransferases (AACs). Studies have shown that the methylation pattern at the 6'-position of the aminoglycoside is critical for its recognition by AAC(6') enzymes. Gentamicin C1a, which lacks a methyl group at the C6' position, is a substrate for AAC(6') and is therefore inactivated by it. nih.gov In contrast, Gentamicin C1 and C2, which are methylated at this position, are not substrates and remain active. nih.govresearchgate.net This differential activity makes Gentamicin C1a a useful probe to identify the presence and specific subtype of AAC(6') enzymes in resistant bacterial strains.

Recently, chemoenzymatic approaches have utilized transaminase enzymes to selectively modify the C-6' position of Gentamicin C1a, creating novel analogues. rsc.org These new compounds can then be screened for their activity against both susceptible and resistant bacteria, helping to define the structure-activity relationships (SAR) that govern AME-mediated resistance.

Precursor for Novel Analogs and Structure-Activity Relationship (SAR) Studies

Gentamicin C1a pentaacetate is a key precursor in the semi-synthesis of novel aminoglycoside antibiotics. medchemexpress.comresearchgate.net Its availability in a pure form allows for precise chemical modifications, leading to the creation of new derivatives with potentially improved properties. These synthetic efforts are crucial for exploring the SAR of aminoglycosides, particularly how modifications affect binding to the bacterial ribosome and antibacterial potency. nih.govnih.gov

Cell-free translation assays are often used to determine the inhibitory capacity of these new compounds on protein synthesis. By testing a series of related compounds, such as the various gentamicin congeners, against bacterial ribosomes, a clear picture of their relative potencies can be established. For example, such assays have demonstrated that Gentamicin C1a is a potent inhibitor of the bacterial ribosome. nih.govacs.org In contrast, a synthetic byproduct, 5'-epigentamicin C1a, which differs only in the stereochemistry at a single carbon, is forty-fold less active, demonstrating the exquisite structural specificity of the ribosomal binding pocket. nih.govacs.org

These studies are not limited to wild-type bacterial ribosomes. Hybrid ribosomes containing the decoding A site of human mitochondrial or cytoplasmic ribosomes are also used. nih.govnih.gov This allows researchers to assess the selectivity of new aminoglycoside analogs, a critical step in developing compounds with reduced potential for host toxicity.

Table 2: Comparative Ribosomal Inhibition by Gentamicin Congeners

CompoundRelative Activity vs. Bacterial RibosomeKey Structural FeatureReference
Gentamicin C1aHighPrimary amines at C6' and N6' nih.gov
Gentamicin C1HighMethylation at C6' and N6' nih.gov
Gentamicin C2HighMethylation at C6' nih.gov
5'-epigentamicin C1aVery Low (40-fold less active than C1a)Inverted stereochemistry at C5' nih.govacs.org
Gentamicin X2LowDifferent substitution pattern nih.govacs.org

Development of Immunoassays

Gentamicin C1a and its derivatives are also utilized in the development of sensitive and specific immunoassays for the detection of gentamicin. In substrate-labeled fluorescent immunoassays (SLFIA), a gentamicin derivative is used as the substrate. The development of monoclonal antibodies specific to gentamicin has significantly improved these assays, leading to greater precision, sensitivity, and lot-to-lot reproducibility. nih.gov These assays can detect gentamicin concentrations as low as 0.4 µg/mL, making them highly valuable tools for research and clinical monitoring. nih.gov

Theoretical and Computational Studies on Gentamicin C1a Pentaacetate

Molecular Docking and Dynamics Simulations of Compound-Ribosome Interactions

Molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the binding mode of Gentamicin (B1671437) C1a to its primary target, the bacterial ribosome. These computational techniques provide a dynamic and energetic perspective on the drug-receptor interactions that are critical for its antibacterial activity.

Molecular docking studies are typically employed to predict the preferred binding orientation of Gentamicin C1a within the ribosomal A-site, which is a highly conserved region of the 16S rRNA. These studies have been guided by and have helped to refine experimental data, such as those obtained from NMR spectroscopy. A seminal study on the structure of a model of the bacterial ribosomal A-site RNA complexed with Gentamicin C1a revealed that the antibiotic binds in the major groove of the RNA. embopress.orgnih.gov Rings I and II of Gentamicin C1a are crucial for directing specific interactions with the RNA, while Ring III, which is a distinguishing feature of this aminoglycoside subclass, also forms specific contacts with conserved base pairs. embopress.orgnih.gov

MD simulations take the static snapshots from docking or experimental structures and simulate the time evolution of the system, providing insights into the stability of the binding and the conformational changes in both the drug and the ribosome. embopress.org For the Gentamicin C1a-ribosome complex, MD simulations can reveal the intricate network of hydrogen bonds and electrostatic interactions that stabilize the bound state. These simulations have shown that the flexibility of both the ligand and the receptor is crucial for a proper induced-fit binding.

Key interactions between Gentamicin C1a and the ribosomal A-site, as suggested by computational and experimental studies, are summarized in the table below.

Gentamicin C1a MoietyInteracting Ribosomal Residue(s)Type of Interaction
Ring I (Garosamine)A1408, G1494Hydrogen Bonding
Ring II (2-Deoxystreptamine)U1406, U1495Hydrogen Bonding, Electrostatic
Ring III (Gentamine)G1491, U1490Hydrogen Bonding

These simulations also help to rationalize the differences in binding affinities observed between the different components of the gentamicin C complex. embopress.org For instance, modeling studies based on the Gentamicin C1a-A-site RNA complex structure have been used to understand the steric and hydrophobic effects of the methyl groups present in Gentamicin C2 and C1. embopress.org

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations provide a deeper understanding of the intrinsic properties of the Gentamicin C1a molecule, such as its conformational preferences and electronic structure, which ultimately govern its reactivity and interaction with the ribosome. These methods, including ab initio and density functional theory (DFT), can be used to calculate molecular geometries, charge distributions, and the energies of different conformers. researchgate.netresearchgate.net

Quantum chemical calculations have also been employed to study the electronic properties of gentamicin, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The energy gap between the HOMO and LUMO can be related to the chemical reactivity and stability of the molecule. Furthermore, these calculations can help in identifying the most electrostatically positive regions of the molecule, which are likely to be involved in interactions with the negatively charged phosphate (B84403) backbone of the ribosomal RNA.

Computational MethodInvestigated PropertySignificance
Ab initio / DFTGeometry Optimization, Conformational EnergyPredicts the most stable 3D structure of Gentamicin C1a.
Ab initio / DFTHOMO-LUMO Energy Gap, Electrostatic PotentialProvides insights into chemical reactivity and interaction sites.
Semi-empirical MethodsHeat of Formation, Total EnergyOffers a faster computational approach for large molecules like Gentamicin C1a. researchgate.netresearchgate.net

Computational Approaches to Predict Structure-Activity Relationships and Design Analogues

Computational methods play a crucial role in understanding the structure-activity relationships (SAR) of aminoglycoside antibiotics and in the rational design of novel analogues with improved efficacy and reduced toxicity. By systematically modifying the structure of Gentamicin C1a in silico and evaluating the effect of these changes on its binding affinity and interaction profile, researchers can prioritize the synthesis of the most promising new compounds.

The structural information from the Gentamicin C1a-ribosome complex is a cornerstone for these computational SAR studies. embopress.orgnih.gov For example, the knowledge that the 6'-amino group of Ring I is important for activity has guided the synthesis and evaluation of various derivatives. acs.orgasm.org Computational modeling can predict how modifications at this position, such as N-alkylation, would affect the hydrogen bonding network with the ribosome. acs.org

The design of novel analogues often focuses on several key objectives:

Enhancing binding affinity: Introducing new functional groups that can form additional favorable interactions with the ribosomal target.

Overcoming resistance: Modifying the sites on the aminoglycoside that are targeted by resistance-conferring enzymes.

Reducing toxicity: Altering the parts of the molecule that are responsible for off-target effects, such as interactions with human mitochondrial ribosomes.

A summary of key structure-activity relationships for Gentamicin C1a and related aminoglycosides is presented below.

Position of ModificationEffect on ActivityRationale
6'-position (Ring I)N-methylation decreases activity. acs.orgSteric hindrance with A1408 in the ribosomal A-site. acs.org
3',4'-positions (Ring I)Lack of hydroxyl groups compared to other aminoglycosides.Contributes to a specific binding mode. embopress.org
5'-position (Ring I)Epimerization leads to a significant loss of activity. acs.orgInverts the conformation of Ring I, resulting in a poor fit for the binding pocket. acs.org

By integrating molecular modeling with synthetic chemistry and microbiological testing, a more efficient and targeted approach to the development of new aminoglycoside antibiotics can be achieved. nih.gov

Comparative Research with Other Gentamicin Congeners and Aminoglycosides

Structural Similarities and Differences within the Gentamicin (B1671437) C Complex (C1, C2, C1a, C2a, C2b, etc.)

The gentamicin C complex is a mixture of structurally related aminoglycoside antibiotics produced by the fermentation of Micromonospora purpurea. wikipedia.orgnih.gov The core structure of these congeners consists of a 2-deoxystreptamine (B1221613) ring substituted at positions 4 and 6 by two amino sugar rings, purpurosamine and garosamine, respectively. wikipedia.org The primary structural diversity within the major components of the gentamicin C complex—namely C1, C1a, C2, C2a, and C2b—arises from different methylation patterns at the 6' position of the purpurosamine ring. researchgate.netresearchgate.netnih.govmdpi.com

Gentamicin C1a is notable for its lack of methyl groups on the purpurosamine ring. nih.govmdpi.comnih.gov In contrast, gentamicins C1 and C2 both possess a methyl group at the C-6' position. nih.govmdpi.com The distinction between C1 and C2 lies in the N-methylation at the 6' position; C1 is N-methylated, while C2 has a primary amine. researchgate.netnih.gov Gentamicin C2 itself is comprised of two stereoisomers, C2 and C2a. researchgate.netresearchgate.net Another related congener, C2b, is formed through the N-methylation of gentamicin C1a. wikipedia.orgbiorxiv.org These seemingly minor structural modifications significantly influence their biochemical properties.

Gentamicin CongenerSubstituents at the 6' Position of the Purpurosamine RingReference
Gentamicin C1a-H at C-6' and -H at N-6' (Primary amine) nih.govmdpi.comnih.gov
Gentamicin C1-CH3 at C-6' and -CH3 at N-6' (Tertiary amine) nih.govmdpi.com
Gentamicin C2-CH3 at C-6' and -H at N-6' (Primary amine, R-epimer) nih.govmdpi.comnih.gov
Gentamicin C2a-CH3 at C-6' and -H at N-6' (Primary amine, S-epimer) researchgate.netnih.gov
Gentamicin C2b-H at C-6' and -CH3 at N-6' (Secondary amine) wikipedia.orgnih.gov

Comparative Analysis of Ribosomal Binding and Inhibition Profiles

The primary mechanism of action for gentamicin and other aminoglycosides is the inhibition of bacterial protein synthesis. wikipedia.org This is achieved through binding to the 30S ribosomal subunit, specifically to the A site on the 16S rRNA. wikipedia.orgnih.gov This binding event disrupts the ribosome's ability to accurately decode mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain and ultimately resulting in the production of non-functional proteins and bacterial cell death. wikipedia.orgbiosynth.com

While all gentamicin C congeners share this general mechanism, their structural variations can lead to differences in their binding affinity and inhibitory potency. nih.gov Studies comparing the antiribosomal activity of various congeners have shown that despite the structural differences at the 6'-position, the major C1 and C2 congeners exhibit limited variation in their ability to inhibit wild-type bacterial ribosomes. nih.govacs.org However, some research suggests that gentamicin C2 is a more effective inhibitor of mitochondrial ribosomes compared to C2a, which may correlate with its higher toxicity. nih.gov The interaction with the ribosome is highly specific, with rings I and II of the gentamicin molecule playing a crucial role in directing the drug-RNA interactions. nih.gov

Gentamicin CongenerRelative Inhibition of Bacterial Ribosomes (IC50, µM)Reference
Gentamicin C10.59 acs.org
Gentamicin C1a0.28 acs.org
Gentamicin C20.37 acs.org
Gentamicin C2a0.24 acs.org
Gentamicin C2b0.54 acs.org
Gentamicin X21.8 acs.org

IC50 values represent the concentration required to inhibit protein synthesis by 50%. Lower values indicate greater potency. Data is based on in vitro cell-free translation assays.

Differential Susceptibility to Aminoglycoside Modifying Enzymes Among Congeners

The most prevalent mechanism of bacterial resistance to aminoglycosides is the enzymatic modification of the drug by Aminoglycoside Modifying Enzymes (AMEs). nih.govnih.gov These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding effectively to the ribosome. nih.gov

The structural differences among gentamicin C congeners at the 6'-position directly impact their susceptibility to certain AMEs. nih.gov A clinically significant enzyme is the 6'-N-acetyltransferase (AAC(6')-Ib), which is common in Gram-negative bacteria. nih.govnih.gov This enzyme acetylates the 6'-amino group of susceptible aminoglycosides. Research has demonstrated that gentamicin C1a and C2a are susceptible to inactivation by AAC(6')-Ib, whereas gentamicin C1, which has a methyl group on the 6'-nitrogen, is not a substrate for this enzyme. nih.govnih.gov The C6'-methyl group in gentamicin C1 appears to provide protection against inactivation by this class of enzymes. researchgate.net This differential susceptibility means that the composition of a gentamicin mixture can significantly affect its efficacy against bacteria harboring specific AME genes. nih.gov

Gentamicin CongenerSusceptibility to AAC(6')-Ib (MIC, µg/mL)Reference
Gentamicin C18 nih.gov
Gentamicin C1a32 nih.gov
Gentamicin C28 nih.gov
Gentamicin C2a>256 nih.gov

MIC (Minimum Inhibitory Concentration) values are for an E. coli strain expressing the aac(6')-Ib gene. Higher values indicate greater resistance to the antibiotic.

Research on the Relative Biochemical Activities of Gentamicin C1a Pentaacetate Compared to Other Acetylated and Non-Acetylated Forms

Gentamicin C1a pentaacetate is a derivative of gentamicin C1a where the amino and hydroxyl groups have been acetylated. biosynth.com Acetylation is a key mechanism employed by AMEs, specifically aminoglycoside acetyltransferases (AACs), to confer resistance. nih.gov The AAC(2') enzyme, for instance, catalyzes the N-acetylation of aminoglycosides. nih.gov

The biochemical activity of Gentamicin C1a pentaacetate is fundamentally linked to this process of acetylation. The addition of acetyl groups to the amine functions of gentamicin C1a is expected to drastically reduce its antibacterial activity. This is because the positively charged amino groups are critical for the electrostatic interactions required for binding to the negatively charged phosphate (B84403) backbone of the ribosomal RNA A site. nih.gov By neutralizing these charges, acetylation prevents the molecule from binding to its ribosomal target, thus inactivating it. biosynth.com

Therefore, Gentamicin C1a pentaacetate is primarily used in research settings to study antibiotic resistance mechanisms, structure-activity relationships, and the development of new antibiotic derivatives. biosynth.com Comparing its inertness to the potent activity of its non-acetylated parent, gentamicin C1a, provides a clear illustration of the mechanism of resistance conferred by acetyltransferase enzymes. nih.govnih.gov Furthermore, chemoenzymatic approaches that selectively modify positions like the 6'-amino group are being explored to create novel analogues that might evade these resistance mechanisms. nih.gov Studies have also shown that gentamicin itself can alter the metabolic activity in eukaryotic cells, a process that is likely modified by acetylation. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization and Functionalization Strategies

The core structure of gentamicin (B1671437) offers a scaffold ripe for chemical modification. Researchers are actively exploring new ways to derivatize and functionalize the molecule to enhance its efficacy, broaden its spectrum of activity, and overcome existing resistance mechanisms. The acetylation of hydroxyl groups to form Gentamicin C1a Pentaacetate Salt is one such modification, and it serves as a launchpad for further innovation. biosynth.com

Future strategies are likely to focus on:

Site-Specific Modifications: Precisely altering specific chemical groups on the gentamicin molecule can influence its binding to the bacterial ribosome, its susceptibility to inactivating enzymes, and its cellular uptake. nih.gov For instance, modifications at the C6′ and 6'-N positions have been shown to be significant for antimicrobial activity. mdpi.com

Hybrid Antibiotics: Combining the structural features of gentamicin with other antibiotic classes or bioactive molecules is a promising approach. This could lead to dual-action agents with novel mechanisms of action.

Conjugation to Targeting Moieties: Attaching molecules that can guide the antibiotic to specific bacterial cells or tissues could enhance its therapeutic index. For example, conjugation to C60 fullerene has been explored to improve antibacterial properties. mdpi.com

These derivatization efforts aim to create new analogs that can evade the enzymatic modifications that confer resistance in many bacterial strains. nih.gov

Advanced Biotechnological Approaches for Customized Congener Production

The natural production of gentamicin by Micromonospora purpurea results in a complex mixture of related compounds, or congeners, including Gentamicin C1, C1a, C2, C2a, and C2b. mdpi.comresearchgate.net Each congener exhibits different levels of antibacterial activity and toxicity. nih.gov For instance, Gentamicin C1a is noted for having minimal cochlear effects and being a highly effective antibiotic compared to other components. mdpi.com This has spurred research into biotechnological methods for producing specific, customized congeners.

Key areas of advancement include:

Metabolic Engineering: By manipulating the biosynthetic pathway of M. purpurea, researchers can create strains that predominantly or exclusively produce a desired congener like Gentamicin C1a. mdpi.com This involves techniques such as gene knockout to block competing pathways. For example, knocking out the genK gene can increase the production of Gentamicin C1a. mdpi.com

Combinatorial Biosynthesis: This approach involves introducing genes from other antibiotic-producing organisms into the gentamicin producer to create novel hybrid aminoglycosides. nih.govnih.gov For instance, swapping the glycosyltransferase from the kanamycin (B1662678) biosynthesis pathway into the gentamicin pathway has led to the creation of new "genkamicins" with potent activity. nih.gov

Fermentation Optimization: Enhancing the growth conditions and nutrient media for M. purpurea can significantly increase the yield of gentamicin. nih.gov

These biotechnological strategies offer a more controlled and efficient way to produce specific gentamicin congeners, which can then be used as starting materials for further chemical derivatization.

High-Throughput Screening of Compound Libraries for Ribosomal Modulators

The bacterial ribosome remains a key target for antibiotics. nih.gov High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify new molecules that can bind to and modulate ribosomal function. nih.gov In the context of gentamicin research, HTS can be used to:

Identify Novel Scaffolds: Screen diverse chemical libraries to discover entirely new classes of molecules that bind to the ribosomal A-site, the target of aminoglycosides. nih.gov

Evaluate Derivatized Aminoglycosides: Rapidly assess the activity of newly synthesized gentamicin derivatives against a wide range of bacterial strains and resistance mechanisms.

Discover Resistance Breakers: Screen for compounds that can restore the activity of older aminoglycosides by inhibiting resistance enzymes.

Various HTS techniques are being employed, including fluorescence-based assays that can detect the binding of small molecules to RNA targets. nih.gov These methods are crucial for accelerating the discovery of new and effective ribosomal modulators.

Integration of Systems Biology and Omics Data in Mechanistic Studies

To gain a deeper understanding of how gentamicin and its derivatives work, and how bacteria develop resistance, researchers are increasingly turning to systems biology and "omics" technologies. nih.govresearchgate.net This involves the large-scale analysis of an organism's complete set of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

The integration of these data types can:

Elucidate Mechanisms of Action: Reveal the global cellular response to aminoglycoside treatment, providing a more comprehensive picture than traditional biochemical assays. nih.gov

Identify New Drug Targets: By comparing the omics profiles of susceptible and resistant bacteria, researchers can identify new potential targets for antibiotic development.

Refine Genome-Scale Models: Use experimental omics data to improve computational models of bacterial metabolism and predict the effects of new drugs. nih.gov

This holistic approach provides a powerful framework for understanding the complex interactions between antibiotics and bacteria, paving the way for more rational drug design. nih.gov

Development of Innovative Analytical Platforms for Aminoglycoside Research

Accurate and sensitive analytical methods are essential for all aspects of gentamicin research, from monitoring fermentation processes to studying pharmacokinetics. The lack of a strong UV chromophore in the structure of most aminoglycosides presents a challenge for their analysis. oup.com

Recent advancements in analytical platforms are overcoming these limitations:

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are now widely used for the simultaneous determination of multiple aminoglycosides and their congeners with high sensitivity and specificity. chromatographyonline.comnih.gov

Capillary Electrophoresis (CE): CE offers an alternative separation technique for the analysis of these polar compounds. researchgate.net

Biosensors: Novel biosensing platforms, including those based on nanomaterials, are being developed for the rapid and on-site detection of aminoglycoside residues. rsc.orgnih.gov These can utilize optical or electrochemical detection methods. rsc.org

These innovative analytical tools are crucial for ensuring the quality and consistency of gentamicin products and for advancing our understanding of their biological behavior. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers identify and characterize Gentamicin C1a Pentaacetate Salt using analytical techniques?

  • Methodological Answer : Structural characterization requires a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR). For MS, use high-resolution electrospray ionization (HR-ESI-MS) to confirm the molecular ion peak at m/z 449.55 (C19H39N5O7·5CH3CO2H) . For NMR, analyze <sup>1</sup>H and <sup>13</sup>C spectra to verify key signals, such as the methyl groups of the acetate moieties (δ ~2.0 ppm) and the aminoglycoside backbone . Chromatographic purity can be assessed via HPLC with a C18 column and UV detection at 254 nm, comparing retention times against certified reference standards .

Q. What experimental design considerations are critical for studying the antimicrobial activity of this compound?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays should include:

  • Strain selection : Use ATCC reference strains (e.g., E. coli ATCC 25922) and clinical isolates to assess spectrum .
  • Controls : Include gentamicin sulfate (positive control) and solvent-only (negative control) to validate assay conditions.
  • Replicates : Perform triplicate experiments to account for biological variability .
  • Data normalization : Express activity relative to the parent compound (gentamicin sulfate) to isolate the contribution of the C1a pentaacetate form .

Advanced Research Questions

Q. How can researchers resolve contradictions in MIC data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in impurity profiles or isomer ratios. To address this:

  • Purity validation : Quantify impurities (e.g., Gentamicin C2 or C2a) via LC-MS, ensuring the C1a component exceeds 95% .
  • Isomer separation : Use ion-pair chromatography with heptafluorobutyric acid (HFBA) to resolve co-eluting isomers that may interfere with activity .
  • Synergy testing : Evaluate combinatorial effects with β-lactams to determine if observed contradictions stem from interaction dynamics .

Q. What strategies optimize the separation of this compound from related gentamicin components in complex mixtures?

  • Methodological Answer : Advanced chromatographic methods are required:

  • HPLC conditions : Utilize a gradient elution (0.1% formic acid in water/acetonitrile) with a phenyl-hexyl stationary phase to improve resolution of C1a from C1 and C2 isomers .
  • Detection : Couple with charged aerosol detection (CAD) for enhanced sensitivity to non-UV-absorbing components .
  • Data analysis : Apply principal component analysis (PCA) to retention time datasets to identify optimal separation parameters .

Q. How can isotopic labeling (e.g., deuterated forms) of this compound enhance pharmacokinetic studies?

  • Methodological Answer : Deuterated analogs (e.g., Gentamicin C1a Pentaacetate-d0) enable precise tracking in biological matrices:

  • Synthesis : Incorporate deuterium at labile hydrogen sites (e.g., amine groups) via acid-catalyzed exchange .
  • Mass spec quantification : Use multiple reaction monitoring (MRM) transitions specific to deuterated ions (e.g., m/z 455.56 → 160.1) to differentiate from endogenous compounds .
  • Applications : Study tissue distribution in rodent models by comparing labeled vs. unlabeled compound concentrations in plasma and organs .

Q. What advanced methodologies assess the impact of related impurities (e.g., Gentamicin B1) on the stability of this compound?

  • Methodological Answer : Accelerated stability studies combined with impurity profiling:

  • Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and acidic/alkaline conditions, then monitor degradation products via LC-MS .
  • Impurity spiking : Add known impurities (e.g., Gentamicin B1) at 1-5% w/w and assess their catalytic effects on decomposition .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.